An In-depth Technical Guide to the Basic Properties of 1-Methyl-4-(3-nitrophenyl)piperazine
An In-depth Technical Guide to the Basic Properties of 1-Methyl-4-(3-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-methyl-4-(3-nitrophenyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document collates available physicochemical data, details relevant experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.
Core Physicochemical Properties
1-Methyl-4-(3-nitrophenyl)piperazine serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its basicity, a key determinant of its pharmacokinetic and pharmacodynamic properties, is attributed to the nitrogen atoms within the piperazine ring. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to reduce the basicity of the anilinic nitrogen.
Quantitative data for 1-methyl-4-(3-nitrophenyl)piperazine and its structural isomer, 1-methyl-4-(4-nitrophenyl)piperazine, are summarized below. It is important to note that much of the available data for these specific compounds are predicted values.
| Property | 1-Methyl-4-(3-nitrophenyl)piperazine | 1-Methyl-4-(4-nitrophenyl)piperazine |
| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol [3] | 221.26 g/mol [4][5] |
| Appearance | - | Orange to red solid[6] |
| Melting Point | - | 109-111 °C |
| Boiling Point | - | 369.5±37.0 °C (Predicted)[4] |
| Density | - | 1.198±0.06 g/cm³ (Predicted)[4] |
| pKa | - | 7.41±0.42 (Predicted)[6] |
Experimental Protocols
Precise experimental determination of the physicochemical properties of 1-methyl-4-(3-nitrophenyl)piperazine is essential for its application in drug discovery and development. The following sections detail generalized protocols for determining its basicity (pKa) and aqueous solubility.
Determination of pKa by Potentiometric Titration
The dissociation constant (pKa) of a basic compound like 1-methyl-4-(3-nitrophenyl)piperazine can be accurately determined using potentiometric titration.[7] This method involves the gradual addition of a standardized acid to a solution of the compound and monitoring the corresponding change in pH.
Materials and Equipment:
-
pH meter with a glass electrode
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Calibrated burette
-
Stir plate and stir bar
-
Beaker
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
1-Methyl-4-(3-nitrophenyl)piperazine sample
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Sample Preparation: Accurately weigh a precise amount of 1-methyl-4-(3-nitrophenyl)piperazine and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.
-
Titration: Record the initial pH of the solution. Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Continue the titration until the pH change between additions becomes minimal, indicating that the equivalence point has been passed. Plot the pH values against the volume of HCl added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a diprotic base like piperazine derivatives, two equivalence points and two pKa values may be observed.[7]
Determination of Aqueous Solubility
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials and Equipment:
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
1-Methyl-4-(3-nitrophenyl)piperazine sample
-
Deionized water
Procedure:
-
Sample Preparation: Add an excess amount of solid 1-methyl-4-(3-nitrophenyl)piperazine to a series of vials containing deionized water. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature environment on an orbital shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To further separate the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved 1-methyl-4-(3-nitrophenyl)piperazine in the filtrate using a validated HPLC-UV method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
Synthesis and Characterization Workflow
While 1-methyl-4-(3-nitrophenyl)piperazine is commercially available, its synthesis and subsequent characterization are fundamental steps in its application as a research chemical and pharmaceutical intermediate. The following diagram illustrates a general workflow for this process.
Caption: General workflow for the synthesis and characterization of 1-Methyl-4-(3-nitrophenyl)piperazine.
Biological Context and Applications
1-Methyl-4-(3-nitrophenyl)piperazine and its isomers are primarily utilized as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound 1-methyl-4-(4-nitrophenyl)piperazine has been used in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases for the treatment of non-small-cell lung cancer.[4] Additionally, nitrophenylpiperazine derivatives have been investigated as potential tyrosinase inhibitors.[8][9] The piperazine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including its ability to improve solubility and basicity, which can be crucial for oral bioavailability.[2] Further research into the pharmacological activities of derivatives of 1-methyl-4-(3-nitrophenyl)piperazine may lead to the discovery of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-METHYL-4-(3-NITROPHENYL)PIPERAZINE | 148546-97-8 [chemicalbook.com]
- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]
- 5. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE CAS#: 16155-03-6 [m.chemicalbook.com]
- 7. uregina.ca [uregina.ca]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
